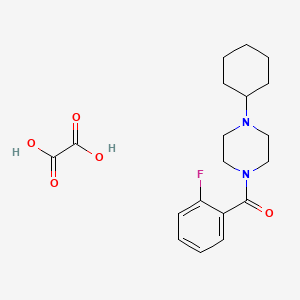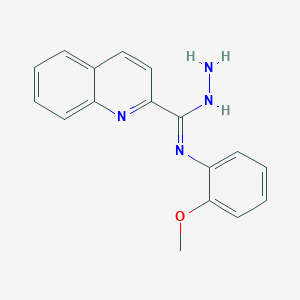![molecular formula C13H12ClN3S B5100110 1-[(7-methyl-2,1,3-benzothiadiazol-4-yl)methyl]pyridinium chloride](/img/structure/B5100110.png)
1-[(7-methyl-2,1,3-benzothiadiazol-4-yl)methyl]pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(7-methyl-2,1,3-benzothiadiazol-4-yl)methyl]pyridinium chloride, also known as Methylene Blue (MB), is a synthetic heterocyclic organic compound that has been used for several decades as a diagnostic and therapeutic agent. It is a cationic dye that has been used in various fields, including microbiology, biochemistry, and medicine. MB has been found to have several biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of MB is not fully understood, but it is believed to work through several pathways. It has been found to act as an electron carrier, which helps to reduce oxidative stress and prevent cell damage. It has also been found to inhibit the production of nitric oxide, which is involved in the inflammatory response. Additionally, MB has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
MB has several biochemical and physiological effects, including the ability to scavenge free radicals and prevent oxidative stress. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, MB has been found to have neuroprotective effects by preventing the formation of beta-amyloid plaques in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MB has several advantages for lab experiments, including its ability to stain biological tissues and its therapeutic potential for various diseases. However, it also has limitations, including its potential toxicity at high doses and its potential to interfere with other experimental procedures.
Orientations Futures
There are several future directions for MB research, including the development of new synthesis methods, the investigation of its potential therapeutic applications for various diseases, and the exploration of its mechanism of action. Additionally, the use of MB in combination with other drugs or therapies may enhance its therapeutic potential and reduce its potential toxicity.
Méthodes De Synthèse
MB can be synthesized through several methods, including the reduction of methylene blue chloride, the oxidation of leucomethylene blue, and the condensation of 4-aminopyridine and 4-chlorobenzothiadiazole. The most common method of synthesis is the reduction of methylene blue chloride using sodium borohydride. The resulting product is a blue crystalline powder that is soluble in water.
Applications De Recherche Scientifique
MB has been extensively used in scientific research for various purposes, including staining of biological tissues, treatment of methemoglobinemia, and as a diagnostic tool for detecting amyloid deposits in Alzheimer's disease. It has also been found to have several therapeutic applications, including the treatment of septic shock, neurodegenerative diseases, and cancer.
Propriétés
IUPAC Name |
7-methyl-4-(pyridin-1-ium-1-ylmethyl)-2,1,3-benzothiadiazole;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N3S.ClH/c1-10-5-6-11(13-12(10)14-17-15-13)9-16-7-3-2-4-8-16;/h2-8H,9H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGINRUCRFDEXNQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NSN=C12)C[N+]3=CC=CC=C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,4-difluorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5100030.png)

![(2-chloro-4-nitrophenyl){3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5100043.png)

![3-({[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5100053.png)
![8-bromo-2-(3-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5100059.png)
![3,5-dimethyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-4-isoxazolecarboxamide](/img/structure/B5100067.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5100072.png)
![3-({[2-(3-fluorophenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5100096.png)

![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5100114.png)
![N-(2-furylmethyl)-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5100131.png)
